molecular formula C14H12FN3O3S B12768832 Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide CAS No. 343-68-0

Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide

Cat. No.: B12768832
CAS No.: 343-68-0
M. Wt: 321.33 g/mol
InChI Key: IHNQTYHGDMJHHV-UHFFFAOYSA-N
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Description

Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide is a complex organic compound that belongs to the family of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with hydroxyl groups at the 2 and 4 positions, and a hydrazide group attached to a thioxomethyl group, which is further substituted with a 4-fluorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide typically involves multiple steps. One common method starts with the preparation of 2,4-dihydroxybenzoic acid, which can be synthesized from resorcinol via the Kolbe-Schmitt reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of hydroxyl, hydrazide, thioxomethyl, and fluorophenyl groups in benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide imparts distinct chemical and biological properties that are not observed in its simpler analogs. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

343-68-0

Molecular Formula

C14H12FN3O3S

Molecular Weight

321.33 g/mol

IUPAC Name

1-[(2,4-dihydroxybenzoyl)amino]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C14H12FN3O3S/c15-8-1-3-9(4-2-8)16-14(22)18-17-13(21)11-6-5-10(19)7-12(11)20/h1-7,19-20H,(H,17,21)(H2,16,18,22)

InChI Key

IHNQTYHGDMJHHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC(=O)C2=C(C=C(C=C2)O)O)F

Origin of Product

United States

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